molecular formula C21H25NO2S B11445832 1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline

1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline

Cat. No.: B11445832
M. Wt: 355.5 g/mol
InChI Key: NJVCZGSVAIFBQA-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline is a chemical compound with the molecular formula C21H25NO2S and a molecular weight of 355.494 Da . This compound is characterized by the presence of a cyclohexylphenyl group attached to a sulfonyl group, which is further connected to a 2-methylindoline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives .

Scientific Research Applications

1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indoline moiety may also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25NO2S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C21H25NO2S/c1-16-15-19-9-5-6-10-21(19)22(16)25(23,24)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h5-6,9-14,16-17H,2-4,7-8,15H2,1H3

InChI Key

NJVCZGSVAIFBQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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